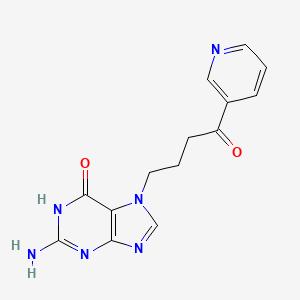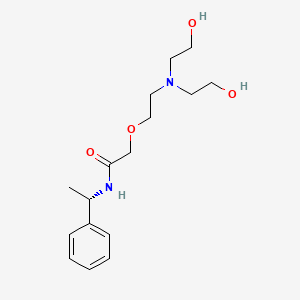
(S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in multiple biochemical pathways and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide likely involves multiple steps, including the formation of the bis(2-hydroxyethyl)amino group and its subsequent attachment to the ethoxy and acetamide groups. Typical reaction conditions might include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, potentially using continuous flow reactors to ensure consistent quality and yield. The process would need to be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide may undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups could be oxidized to form ketones or aldehydes.
Reduction: The compound could be reduced to form simpler amines or alcohols.
Substitution: The ethoxy or acetamide groups could be substituted with other functional groups.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce primary amines.
Scientific Research Applications
(S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide could have several scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways involving amines and alcohols.
Medicine: Possible applications in drug development, particularly in targeting specific biochemical pathways.
Industry: Use in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action for (S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide would involve its interaction with molecular targets such as enzymes or receptors. The compound’s structure suggests it could bind to specific sites, altering the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other amides or ethers with bis(2-hydroxyethyl)amino groups. Examples could be:
- N-(2-hydroxyethyl)-N-methylacetamide
- 2-(2-(dimethylamino)ethoxy)acetamide
Uniqueness
What sets (S)-2-(2-(bis(2-hydroxyethyl)amino)ethoxy)-N-(1-phenylethyl)acetamide apart is its specific combination of functional groups and stereochemistry, which could confer unique biochemical properties and applications.
Properties
Molecular Formula |
C16H26N2O4 |
|---|---|
Molecular Weight |
310.39 g/mol |
IUPAC Name |
2-[2-[bis(2-hydroxyethyl)amino]ethoxy]-N-[(1S)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C16H26N2O4/c1-14(15-5-3-2-4-6-15)17-16(21)13-22-12-9-18(7-10-19)8-11-20/h2-6,14,19-20H,7-13H2,1H3,(H,17,21)/t14-/m0/s1 |
InChI Key |
OKPLEOUOHYOTIX-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)COCCN(CCO)CCO |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COCCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[3,2-a]isoquinoline](/img/structure/B11832291.png)
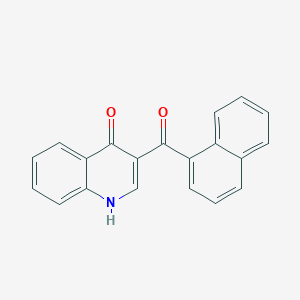
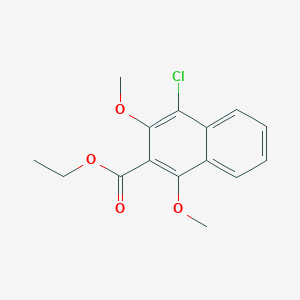
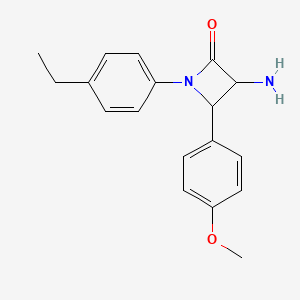

![Ethyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11832334.png)
![8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B11832339.png)

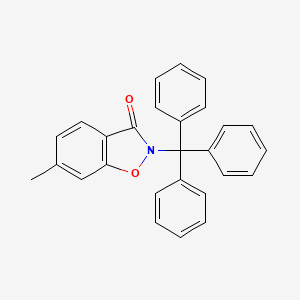
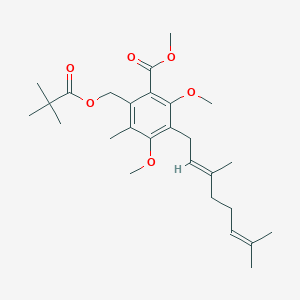
![6,7-dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11832353.png)
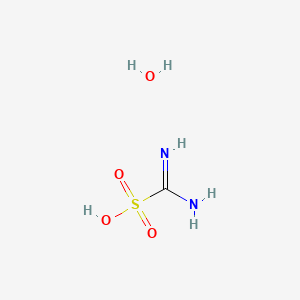
![benzyl (2S)-2-[(5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carbonyl)amino]-3-(3-methylsulfonylphenyl)propanoate](/img/structure/B11832365.png)
